5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
5-{[(3,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane core substituted with a sulfanylidene group at position 2 and a (3,5-dimethylphenyl)amino-methylidene moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[(3,5-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-3-8(2)5-9(4-7)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNATYMDUIKNHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,5-dimethylphenylamine with a suitable diazinane precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted diazinane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is part of a broader class of 1,3-diazinane derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Findings from Structural Comparisons
Electronic Effects :
- The morpholinyl analog exhibits enhanced solubility in polar solvents due to its oxygen-rich morpholine group, contrasting with the target compound’s lipophilic 3,5-dimethylphenyl group.
- The chromenyl-phosphorus analog demonstrates altered reactivity in cross-coupling reactions due to phosphorus’s electron-donating properties, which are absent in the sulfur-only target compound.
Steric and Conformational Influences: The 2-phenylanilino analog (CAS 5628-45-5) shows reduced crystallinity compared to the target compound, likely due to asymmetric substitution at the aniline ring.
Biological Relevance :
- While specific activity data are unavailable in the provided evidence, substituent trends suggest that the target compound’s 3,5-dimethylphenyl group balances lipophilicity and steric accessibility, making it a versatile scaffold for drug discovery.
Biological Activity
5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Sulfanylidene Group : Imparts distinctive chemical properties that influence biological activity.
- Diazinane Core : Provides stability and facilitates interactions with various biomolecules.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds related to 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit antimicrobial activity. For example:
- In vitro Studies : Showed promising results against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Values were determined to assess potency against pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Demonstrated cytotoxic effects on cancer cell lines.
- Mechanistic Insights : Suggested involvement in apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity :
- Conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated significant inhibition at lower concentrations compared to control groups.
-
Anticancer Research :
- Evaluated in human breast cancer cell lines (MCF-7).
- Results showed a reduction in viability with an IC50 value of 15 µM after 48 hours of treatment.
| Study Type | Target Organism/Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Antimicrobial | S. aureus | 10 | Significant growth inhibition |
| Anticancer | MCF-7 | 15 | Induction of apoptosis observed |
Synthesis and Characterization
The synthesis of 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves:
- Starting Materials : 3,5-Dimethylaniline and thiourea.
- Reaction Conditions : Conducted under controlled temperatures with appropriate catalysts.
Pharmacological Potential
Recent studies have highlighted the pharmacological potential of this compound:
- Enzyme Inhibition Studies : Showed that it acts as a reversible inhibitor for certain enzymes involved in metabolic disorders.
- Molecular Docking Simulations : Indicated favorable binding interactions with target proteins, supporting experimental findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
